
5-Bromo-2-ethoxy-1,3-difluorobenzene
Overview
Description
5-Bromo-2-ethoxy-1,3-difluorobenzene (CAS: 115467-04-4) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . It features a benzene ring substituted with bromine at position 5, ethoxy (-OCH₂CH₃) at position 2, and fluorine atoms at positions 1 and 2. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ethoxy group and electron-withdrawing effects from the halogens.
The compound is classified as an industrial-grade chemical with a purity of ≥99% and is typically packaged in 25 kg drums . Its primary applications span agrochemicals, pharmaceuticals, and specialty chemical synthesis, where it serves as a key intermediate in coupling reactions (e.g., Suzuki-Miyaura reactions) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1,3-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-1,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or ethoxy groups can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron(III) chloride or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or other nucleophiles under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
5-Bromo-2-ethoxy-1,3-difluorobenzene is used in several scientific research applications:
Biology: It can be used as a probe or intermediate in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-1,3-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating ethoxy group activates the benzene ring towards electrophilic attack, while the bromine and difluoro groups influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Below is a comparative analysis of 5-bromo-2-ethoxy-1,3-difluorobenzene with structurally related halogenated benzene derivatives. Key differences in molecular features, physical properties, and applications are highlighted.
Structural and Functional Group Comparisons
Table 1: Structural Comparison
Compound Name | CAS | Molecular Formula | Substituents (Positions) | Key Functional Groups |
---|---|---|---|---|
This compound | 115467-04-4 | C₈H₇BrF₂O | Br (5), -OCH₂CH₃ (2), F (1,3) | Ethoxy, Br, F |
1-Bromo-2,3-difluorobenzene | 38573-88-5 | C₆H₃BrF₂ | Br (1), F (2,3) | Br, F |
2-Bromo-5-chloro-1,3-difluorobenzene | Not available | C₆H₂BrClF₂ | Br (2), Cl (5), F (1,3) | Br, Cl, F |
5-Bromo-2-chloro-1,3-difluorobenzene | Not available | C₆H₂BrClF₂ | Br (5), Cl (2), F (1,3) | Br, Cl, F |
1-Bromo-2,4-difluorobenzene | Not available | C₆H₃BrF₂ | Br (1), F (2,4) | Br, F |
Key Observations :
- The ethoxy group in this compound distinguishes it from simpler bromo-difluoro analogs, enhancing solubility in polar organic solvents (e.g., ethanol, dioxane) .
Physicochemical Properties
Table 2: Physical Properties
Notes:
- *Ethoxy-containing analogs like this compound exhibit improved solubility in alcohols (e.g., EtOH) compared to non-ethoxy derivatives .
- Higher molecular weight and polarity of the ethoxy group may reduce volatility relative to simpler bromo-difluoro compounds .
Table 3: Reactivity and Uses
Key Differences :
Biological Activity
5-Bromo-2-ethoxy-1,3-difluorobenzene is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and two fluorine atoms attached to a benzene ring. Its molecular formula is C8H8BrF2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and synthesis.
The unique structure of this compound contributes to its reactivity and biological activity. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic properties, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Property | Value |
---|---|
Molecular Formula | C8H8BrF2O |
IUPAC Name | This compound |
Purity | 97% |
Physical Form | Liquid |
Storage Temperature | 2-8°C |
The biological mechanism of action for this compound is influenced by its interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding and hydrophobic interactions, which may affect the binding affinity and specificity of the compound towards biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents. Studies suggest that modifications to the structure can enhance efficacy against various pathogens .
- Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Fluorinated compounds are often associated with improved metabolic stability and bioavailability .
- Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes .
Case Studies
Several studies have explored the biological implications of halogenated compounds similar to this compound:
- A study on indole derivatives synthesized from bromo-difluorobenzene compounds demonstrated diverse biological activities including antiviral and anti-inflammatory effects .
- Research focused on functionalization reactions involving fluorinated benzene derivatives highlighted their potential in synthesizing novel therapeutic agents with enhanced biological profiles .
Comparative Analysis
When compared with other halogenated compounds, this compound exhibits unique electronic properties due to the combination of bromine and fluorine substituents. This makes it particularly useful in applications requiring high chemical stability.
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Bromine and two fluorine atoms | Antimicrobial, anticancer |
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene | Similar halogenated structure | Antimicrobial |
5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene | Enhanced metabolic stability | Drug design applications |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-2-ethoxy-1,3-difluorobenzene?
The compound is typically synthesized via sequential halogenation and alkoxylation of a benzene ring. A common approach involves:
- Electrophilic substitution : Bromination of 1,3-difluorobenzene using Br₂ in the presence of a Lewis catalyst (e.g., FeBr₃), followed by ethoxylation at the ortho position via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in ethanol) .
- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product, with purity confirmed by HPLC (>97%) and NMR (¹⁹F NMR for fluorine substituents) .
Q. How is this compound characterized for structural and chemical purity?
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >97% .
- Elemental analysis : Validates C, H, Br, and F content against theoretical values .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound?
The bromine atom serves as a reactive site for palladium-catalyzed coupling. Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (yields >80%) .
- Solvent/base system : Use of K₂CO₃ in DMF/H₂O (3:1) enhances reaction efficiency at 80–100°C .
- Side reactions : Competing ethoxy-group displacement is mitigated by using bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
Q. How can computational modeling predict regioselectivity in further functionalization?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic hotspots (e.g., bromine substitution activates the para position for nitration) .
- Molecular docking : Predicts steric effects of the ethoxy group on coupling reactions (e.g., hindered access to the ortho position) .
Q. What are common challenges in synthesizing derivatives, and how are they resolved?
- Low yields in alkoxylation : Steric hindrance from fluorine substituents requires elevated temperatures (120°C) and prolonged reaction times (24–48 hrs) .
- Byproduct formation : Competing halogen exchange (e.g., Br/F displacement) is minimized using non-polar solvents (e.g., dichloromethane) and controlled stoichiometry .
- Purification issues : Fluorinated byproducts are removed via fractional distillation or preparative TLC (silica gel, hexane/DCM) .
Properties
IUPAC Name |
5-bromo-2-ethoxy-1,3-difluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBLGNFIPJKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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